molecular formula C9H13NO2S B13017991 Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate

Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate

Cat. No.: B13017991
M. Wt: 199.27 g/mol
InChI Key: ALHICBHJTNIHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate can be synthesized through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the synthesis of thiophene derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides, amines

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Comparison with Similar Compounds

Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group and a carboxylate ester. Its molecular formula is C9H11NO2SC_9H_{11}NO_2S. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Gewald Reaction : A three-component reaction involving elemental sulfur, α-cyanoesters, and aldehydes.
  • Substitution Reactions : Utilizing nucleophilic substitution to introduce the amino group onto the thiophene ring.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it has effective activity against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

Anticancer Potential

Recent investigations into the anticancer activity of this compound have shown promising results. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20

This suggests that this compound may act as a potential lead compound for anticancer drug development.

The mechanisms underlying the biological activities of this compound involve:

  • Disruption of Cell Membranes : In antimicrobial activity, the compound may disrupt microbial cell membranes.
  • Inhibition of Enzymatic Pathways : Its anti-inflammatory effects could result from inhibiting enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted by Alqasoumi et al. (2009) evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results confirmed its potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Research : Ghorab et al. (2012) investigated the anti-inflammatory properties of this compound using animal models. The study found significant reductions in inflammation markers compared to control groups.
  • Cancer Research : A recent study published in PMC3393923 highlighted the anticancer effects of this compound on human cancer cell lines, indicating its potential for further development as an anticancer therapeutic agent.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)8-5(2)7(10)6(3)13-8/h4,10H2,1-3H3

InChI Key

ALHICBHJTNIHFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.